
4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound characterized by the presence of a boronic acid group and a trifluoromethyl group on a phenyl ring. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-fluoro-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester involves large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous control of reaction parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding boronic acid.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium on carbon (Pd/C) and palladium(II) acetate (Pd(OAc)_2).
Bases: Common bases include sodium carbonate (Na_2CO_3) and potassium phosphate (K_3PO_4).
Solvents: Organic solvents such as dichloromethane, toluene, and water are often used.
Major Products Formed:
Biaryls: In Suzuki-Miyaura cross-coupling reactions, biaryls are typically formed.
Phenols: Oxidation of the boronic acid pinacol ester can yield phenols.
Boronic Acids: Reduction reactions can produce boronic acids.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryls, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology: It is used in the study of enzyme inhibitors and the development of new drugs. The boronic acid group can interact with biological targets, making it useful in medicinal chemistry.
Medicine: The compound is used in the development of kinase inhibitors, which are important in cancer therapy. Its ability to form stable complexes with biological molecules makes it valuable in drug design.
Industry: In the chemical industry, it is used to produce various intermediates and final products, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid pinacol ester undergoes transmetalation with a palladium catalyst, followed by the coupling with an aryl or vinyl halide to form a biaryl product. The presence of the trifluoromethyl group enhances the electrophilicity of the boronic acid, facilitating the reaction.
Molecular Targets and Pathways Involved:
Palladium Catalyst: The palladium catalyst plays a crucial role in the transmetalation and coupling steps.
Biaryl Formation: The formation of biaryls is a key step in the reaction mechanism.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar to the compound but lacks the fluorine and trifluoromethyl groups.
4-Fluoro-2-(trifluoromethyl)phenol: Similar structure but without the boronic acid group.
Trifluoromethylphenylboronic Acid Pinacol Ester: Similar but without the fluorine atom on the phenyl ring.
Uniqueness: The presence of both fluorine and trifluoromethyl groups on the phenyl ring makes 4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester unique. These groups enhance the compound's reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWDTDMRMPOPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)
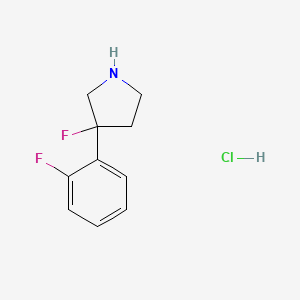
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
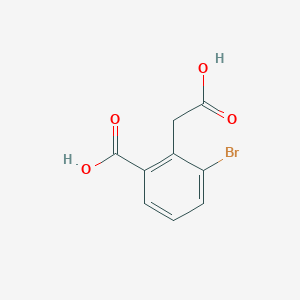
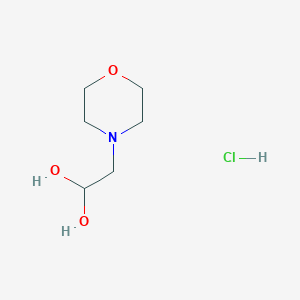

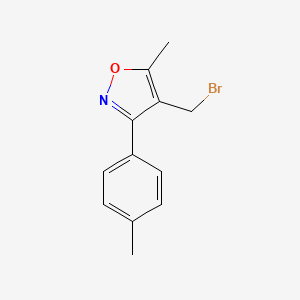
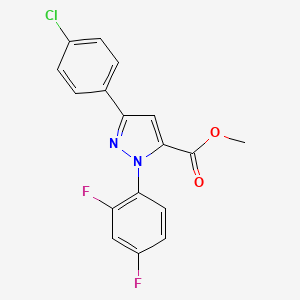

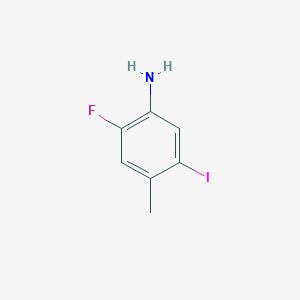
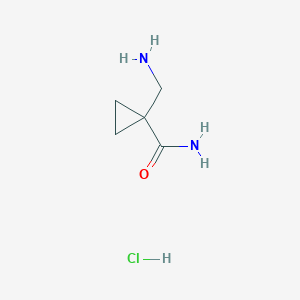
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
